hDAAO Inhibitory Potency: ~5-Fold More Potent Than Intra-Study Active-Site Comparator Compound 1
In the same study, compound 2 displayed a Ki of 7 nM against recombinant human DAAO, compared with compound 1 (4H-furo[3,2-b]pyrrole-5-carboxylic acid), which exhibited a Ki of approximately 36 nM under identical assay conditions [1]. This represents an approximately 5-fold improvement in binding affinity, measured in the same biochemical format with D-serine as substrate [1].
| Evidence Dimension | hDAAO inhibitory constant (Ki) |
|---|---|
| Target Compound Data | Ki = 7 nM |
| Comparator Or Baseline | Compound 1 (4H-furo[3,2-b]pyrrole-5-carboxylic acid): Ki ≈ 36 nM |
| Quantified Difference | ~5.1-fold more potent (7 nM vs 36 nM) |
| Conditions | Recombinant human DAAO; D-serine as substrate; fluorescence-based (Amplex Red) and LC–MS orthogonal assays; same study, same assay platform [1] |
Why This Matters
A 5-fold potency advantage over the intra-study active-site comparator reduces the concentration required for target engagement and provides a wider window for selectivity profiling in follow-up studies.
- [1] Terry-Lorenzo RT, Chun LE, Brown SP, Heffernan ML, Fang QK, Orsini MA, Pollegioni L, Hardy LW, Spear KL, Large TH. Novel human D-amino acid oxidase inhibitors stabilize an active-site lid-open conformation. Biosci Rep. 2014;34(4):e00133. doi:10.1042/BSR20140071. PMID: 25001371. (Table 1: Ki values; BindingDB entry BDBM31147 for compound 1 Ki = 36 nM.) View Source
